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Ulixertinib (BVD-523) Preclinical Profile

Ulixertinib is a first-in-class, reversible, and ATP-competitive inhibitor of ERK1/2. The following table

summarizes its key experimentally derived characteristics from recent studies.

Property Experimental Data/Description

Class First-in-class ERK1/2 inhibitor [1]

Mechanism Reversible, ATP-competitive, catalytic inhibitor [1]

Administration Oral [1]

In Vitro Activity
(IC₅₀)

Low nanomolar range (clinically achievable concentrations) [1]

In Vivo Activity Sufficient brain tissue penetration; reduced MAPK pathway activity & increased

survival in mouse models [1]

Key Combinations Synergistic antiproliferative effect with MEK inhibitors (MEKi) or BH3-mimetics in
vitro [1]
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About Hentriacontane

Hentriacontane is not mentioned in any of the retrieved scientific literature. Without specific research data,

its potential binding affinity for ERK-2 or role in MAPK pathway modulation remains unknown. A

comparison with Ulixertinib cannot be established based on current search findings.

How to Proceed with a Comparison

To conduct a meaningful comparison, you would typically need specific experimental data for both

compounds. Here are suggested approaches:

Experimental Determination: The most direct method would be to perform binding assays (e.g.,
Surface Plasmon Resonance or Isothermal Titration Calorimetry) and enzymatic inhibition studies on

ERK-2 for both compounds under the same experimental conditions.
Computational Methods: If experimental data is not available, computational chemistry techniques

like molecular docking could be used to predict and compare the binding poses and affinities of
hentriacontane and Ulixertinib within the ERK-2 active site. However, these results would be

predictive and require experimental validation.

MAPK Pathway and Ulixertinib Mechanism

The diagram below illustrates the MAPK/ERK signaling pathway and the documented mechanism of action

for Ulixertinib.
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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